molecular formula C25H32Cl2N4O B054887 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride CAS No. 124824-14-2

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride

Cat. No. B054887
M. Wt: 475.5 g/mol
InChI Key: BSXVJHKCRCHNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, commonly known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a key regulator of cell shape, motility, and proliferation, and is involved in a variety of cellular processes, including smooth muscle contraction, cell adhesion and migration, and cytokinesis. Y-27632 has been widely used as a tool compound in scientific research to investigate the role of ROCK in various physiological and pathological processes.

Mechanism Of Action

Y-27632 is a selective inhibitor of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, which is a downstream effector of the small GTPase RhoA. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride phosphorylates a variety of substrates, including myosin light chain and LIM kinase, which are involved in regulating actin cytoskeleton dynamics and cell contractility. By inhibiting 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, Y-27632 can block RhoA signaling and downstream effects on cell shape, motility, and proliferation.

Biochemical And Physiological Effects

Y-27632 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, Y-27632 can inhibit cell migration, invasion, and proliferation in a variety of cell types, including cancer cells, endothelial cells, and smooth muscle cells. Y-27632 can also promote cell survival and neurite outgrowth in neuronal cells. In vivo, Y-27632 has been shown to have protective effects in animal models of cardiovascular disease, stroke, and spinal cord injury.

Advantages And Limitations For Lab Experiments

Y-27632 has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, with minimal off-target effects. It is also commercially available and relatively inexpensive. However, Y-27632 has some limitations as well. It can be toxic at high concentrations and can affect other signaling pathways in addition to 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.

Future Directions

There are several future directions for research on Y-27632 and 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride signaling. One area of interest is the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in cancer progression and metastasis. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been shown to promote cancer cell invasion and migration, and inhibitors like Y-27632 have shown promise as potential cancer therapeutics. Another area of interest is the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in cardiovascular disease, particularly in the context of vascular smooth muscle cell contraction and endothelial dysfunction. Finally, there is growing interest in the potential therapeutic applications of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride inhibitors in neurological disorders, such as Alzheimer's disease and Parkinson's disease, where 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been implicated in neuronal cell death and neuroinflammation.

Synthesis Methods

Y-27632 can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the condensation of 4-phenyl-1-piperazinecarboxylic acid with 3-(2-aminoethyl)-1H-indol-5-ol, followed by cyclization and reduction to yield the tetrahydroindolone intermediate. The final step involves the alkylation of the tetrahydroindolone intermediate with 3-(chloromethyl)phenylpropanenitrile, followed by purification and salt formation to obtain the dihydrochloride salt of Y-27632.

Scientific Research Applications

Y-27632 has been widely used as a tool compound in scientific research to investigate the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in various physiological and pathological processes. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. By inhibiting 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride activity with Y-27632, researchers can investigate the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in these diseases and potentially develop new therapeutic strategies.

properties

CAS RN

124824-14-2

Product Name

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride

Molecular Formula

C25H32Cl2N4O

Molecular Weight

475.5 g/mol

IUPAC Name

9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride

InChI

InChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H

InChI Key

BSXVJHKCRCHNJD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl

Other CAS RN

124824-14-2

synonyms

9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one
B 193
B-193

Origin of Product

United States

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